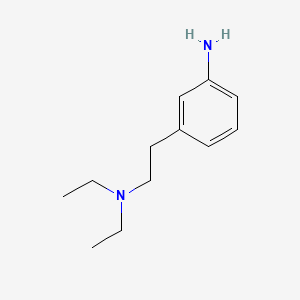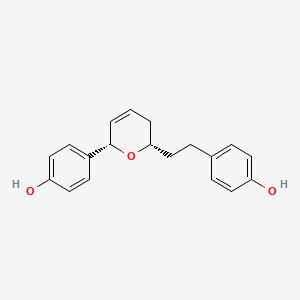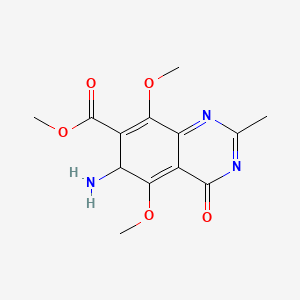
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with methyl anthranilate under acidic conditions to form the quinazoline core. Subsequent methylation and amination steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like recrystallization, and the employment of catalysts to accelerate the reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different quinazoline analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with potential biological activities, such as anti-cancer and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory therapies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Methyl-5-(unsubstituted and substituted phenoxy)-2,6-dimethoxy-8-aminoalkyl aminoquinolines: Analog compounds with similar functional groups.
2,4-Dimethoxybenzylamine: A related compound with similar methoxy groups.
Uniqueness
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
143430-45-9 |
|---|---|
Molekularformel |
C13H15N3O5 |
Molekulargewicht |
293.279 |
IUPAC-Name |
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C13H15N3O5/c1-5-15-9-7(12(17)16-5)10(19-2)8(14)6(11(9)20-3)13(18)21-4/h8H,14H2,1-4H3 |
InChI-Schlüssel |
QEDBXIPBASQRKD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=C(C(C(=C(C2=N1)OC)C(=O)OC)N)OC |
Synonyme |
7-Quinazolinecarboxylic acid, 6-amino-1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B588312.png)
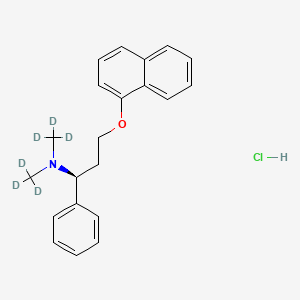
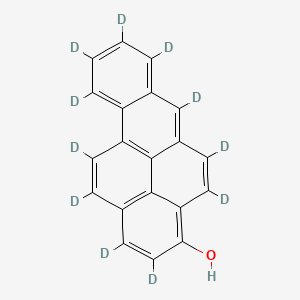
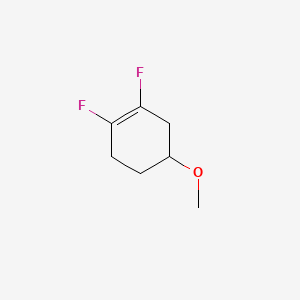

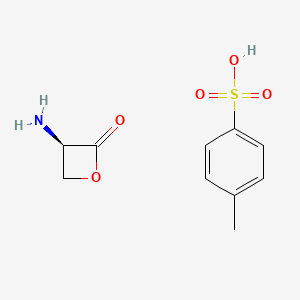

![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
